8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE
Overview
Description
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE is a specific inhibitor of protein kinase R (PKR), a serine/threonine kinase involved in various cellular processes, including the regulation of protein synthesis and the response to viral infections. This compound inhibits the autophosphorylation of PKR, thereby preventing the downstream effects of PKR activation, such as the inhibition of protein synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a substituted imidazole, which is then reacted with other reagents to form the final compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of PKR and its downstream effects.
Biology: Employed in cell culture studies to investigate the role of PKR in cellular processes such as apoptosis and protein synthesis.
Medicine: Explored as a potential therapeutic agent for diseases involving PKR dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting PKR and related pathways
Mechanism of Action
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE exerts its effects by binding to the ATP-binding site of PKR, thereby inhibiting its autophosphorylation. This prevents the activation of PKR and its downstream signaling pathways, which include the phosphorylation of eukaryotic initiation factor 2 alpha (eIF-2α). By inhibiting PKR, this compound prevents the inhibition of protein synthesis and the induction of apoptosis, thereby protecting cells from stress-induced damage .
Comparison with Similar Compounds
Similar Compounds
C16: Another PKR inhibitor with similar properties but different chemical structure.
Imidazolo-oxindole derivatives: A class of compounds that also inhibit PKR but may have different pharmacokinetic properties
Uniqueness
8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE is unique due to its high specificity for PKR and its ability to inhibit PKR at nanomolar concentrations. This makes it a valuable tool for studying PKR-related pathways and developing new therapeutic agents targeting PKR .
Biological Activity
The compound 8-(1H-imidazol-4-ylmethylene)-6,8-dihydro-thiazolo[5,4-e]indol-7-one is a heterocyclic organic molecule that combines the structural features of imidazole, thiazole, and indole. This unique combination is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 268.29 g/mol. Its structure includes:
- A thiazole ring fused with an indole framework.
- An imidazole substituent that enhances its chemical reactivity.
These structural features are crucial for its biological interactions and potential therapeutic applications.
Biological Activities
Preliminary studies suggest that compounds related to This compound exhibit significant biological activities. Key areas of activity include:
Antibacterial Activity
Research has shown that derivatives of imidazole and thiazole possess notable antibacterial properties. For instance:
- Compounds similar to This compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- A study indicated that certain imidazole derivatives showed minimal inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against drug-resistant bacterial strains, highlighting their potential as antibacterial agents .
Anticancer Properties
The thiazole moiety is recognized for its anticancer activity. Research indicates that:
- Compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. For example, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
- The presence of specific substituents on the thiazole or indole rings can enhance the anticancer activity through improved binding affinity to target proteins involved in cancer progression.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial survival or cancer cell proliferation.
- Cell Cycle Interference : Some studies suggest that thiazole-containing compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Enhanced production of ROS can lead to oxidative stress in bacterial cells or cancer cells, promoting cell death.
Case Studies
Several case studies have explored the efficacy of compounds similar to This compound :
Properties
IUPAC Name |
8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138915 | |
Record name | GW 506033X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608512-97-6 | |
Record name | 6,8-Dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608512-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 506033X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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